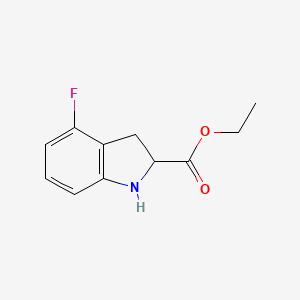

ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The systematic name ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate follows IUPAC conventions by prioritizing the indole core structure. The parent compound, 1H-indole, is modified as follows:

- Position 4 : Substitution with a fluorine atom.

- Positions 2–3 : Saturation of the pyrrole ring to form a 2,3-dihydroindole.

- Position 2 : Esterification with an ethyl group via a carboxylate linkage.

The numbering begins at the nitrogen atom (position 1), proceeds clockwise around the benzene ring (positions 4–7), and concludes at the pyrrole ring (positions 2–3). The 2,3-dihydro designation indicates partial saturation, distinguishing it from fully aromatic indoles.

Common Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 2089697-76-5 | Molport |

| PubChem CID | 71165488 | PubChem |

| MDL Number | MFCD09264533 | American Elements |

| IUPAC Name | This compound | PubChem |

Common synonyms include ethyl-4-fluoroindole-2-carboxylate and 4-fluoro-1H-indol-2-carboxylic acid ethyl ester. These variants reflect differences in tautomeric representation and functional group prioritization.

Historical Development and Academic Significance

The synthesis of dihydroindole derivatives emerged prominently in the late 20th century, driven by interest in their biological activity. Indole itself, first isolated in 1866 during indigo dye research, became a scaffold for pharmaceutical agents due to its structural similarity to tryptophan-derived neurotransmitters.

This compound represents a modernization of indole chemistry, incorporating fluorination strategies developed in the 1990s. Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates, making this compound a valuable intermediate in medicinal chemistry. Academic studies highlight its role in synthesizing melatonin analogs, where the dihydroindole core mimics the endogenous hormone’s indoleamine structure.

Recent advances in catalytic fluorination and flow reactor technology have improved the efficiency of synthesizing such derivatives, enabling their use in high-throughput drug discovery. The compound’s academic significance lies in its versatility as a building block for neuroprotective agents, leveraging both the indole scaffold and fluorine’s pharmacokinetic benefits.

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H12FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-5,10,13H,2,6H2,1H3 |

InChI Key |

CBYKPGVOYAWNIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(N1)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate (Precursor)

The starting point is often the synthesis of ethyl 4-fluoro-1H-indole-2-carboxylate, which can be prepared by:

- Conversion of 4-fluoroindole-2-carboxylic acid to its acyl chloride using thionyl chloride.

- Subsequent reaction with ethanol to form the ethyl ester.

This method is adapted from the synthesis of ethyl 1H-indole-2-carboxylate described by Terent’ev et al. (1969) and modified in recent studies, where indole-2-carboxylic acid is treated with thionyl chloride at 0°C, followed by ethanol addition at room temperature, yielding the ethyl ester in high purity and yield (~93%).

Selective Fluorination

Selective fluorination at the 4-position is typically introduced at the indole carboxylic acid stage or by using commercially available 4-fluoroindole derivatives. Direct fluorination methods are less common due to regioselectivity challenges. The use of 4-fluoroindole-2-carboxylic acid as a starting material is preferred for synthetic efficiency.

Reduction to 2,3-Dihydroindole (Indoline) Core

The reduction of the indole double bond to form the 2,3-dihydroindole framework is a critical step. Common methods include:

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Use of sodium borohydride or other hydride donors is less common due to selectivity issues.

A Pd/C-mediated hydrogenation in ethanol or ethyl acetate solvent under mild conditions (room temperature to reflux) provides high yields of the reduced product without affecting the ester functionality.

Alkylation and Functional Group Transformations

In some synthetic routes, the 2-position carboxylate ester is introduced via alkylation of indenone derivatives with diethyl carbonate in the presence of sodium hydride (NaH). This step yields ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate intermediates, which can be further transformed into the target compound.

Purification Techniques

Purification of intermediates and final products is commonly achieved by:

- Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate (7:3 or 3:1).

- Recrystallization from methanol or ethyl acetate to obtain high-purity crystalline products suitable for characterization.

Representative Synthetic Procedure Summary and Yields

Mechanistic and Analytical Notes

- The thionyl chloride-mediated conversion to acyl chloride is a well-established method that activates the carboxylic acid for esterification.

- Pd/C hydrogenation selectively reduces the 2,3-double bond in the indole ring without affecting the aromatic fluorine substituent or the ester group.

- Fluorine substitution at the 4-position is stable under the reaction conditions used.

- Analytical techniques such as ^1H NMR, ^13C NMR, and ^19F NMR confirm the substitution pattern and reduction state.

- High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydroindole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound with diverse applications, particularly in scientific research, due to its unique chemical properties and biological activities. It's important to note that this compound is intended for research purposes only and not for human therapeutic or veterinary applications.

Scientific Research Applications

Building Block in Synthesis: this compound serves as a crucial building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biological Research: The compound's biological activities, including antimicrobial and anticancer properties, make it valuable in biological research. Studies have explored its potential to interact with various molecular targets, modulating inflammation and immune responses. It has been noted for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase and lipoxygenases, which play roles in inflammatory pathways.

Medicinal Chemistry: Due to its potential biological activities, this compound is of interest in medicinal chemistry. Research indicates that indole derivatives, including this compound, can interact with various biological targets, modulating processes such as inflammation and immune response.

Material Development: This compound is also used in the development of new materials and chemical processes.

Biological Activities

Anti-inflammatory and Immunomodulatory Effects: Ethyl 4-fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylate interacts with various molecular targets, inhibiting specific enzymes that modulate inflammatory processes and immune responses. This highlights its potential therapeutic roles in treating diseases associated with inflammation and immune dysregulation.

Antitumor Activity: Studies indicate that compounds with indole structures exhibit significant antitumor properties. Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate has demonstrated potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in in vitro assays. The mechanisms may involve:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: Preventing cancer cell proliferation by causing cell cycle arrest at the G0/G1 phase.

- Signal Transduction Modulation: Affecting signaling pathways related to growth factor receptors and apoptosis.

Dopamine Receptor Modulation: Derivatives of indole compounds have shown activity as dopamine receptor modulators. Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate has been investigated for its selectivity towards dopamine receptors, particularly D3 receptors, and may act as an agonist, promoting β-arrestin translocation and G protein activation.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate with analogous indole derivatives:

Physicochemical and Spectral Properties

- Aromaticity vs. Saturation: The 2,3-dihydro structure in the target compound reduces aromaticity compared to fully aromatic analogs like ethyl 4-fluoro-1H-indole-2-carboxylate. This decreases π-π stacking interactions and increases solubility in nonpolar solvents .

- Fluorine Position : Fluorine at position 4 (target) versus 5 () alters electronic effects. The 4-F substitution in the target compound induces stronger electron-withdrawing effects, lowering the pKa of adjacent functional groups compared to 5-F analogs .

- Halogenation : The 4-Cl,6-F analog () exhibits higher molecular weight and lipophilicity (ClogP ~2.5 vs. ~2.0 for the target), impacting membrane permeability in biological systems.

Industrial and Research Relevance

- Drug Development : The target compound’s dihydro structure and fluorine substitution make it a candidate for protease inhibitors, as seen in analogs like GS-9131 .

- Material Science : Fluorinated indoles are used in OLEDs and sensors; the dihydro structure may enhance thermal stability in these applications.

Biological Activity

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Its unique structure, characterized by a fluorine atom at the 4th position and an ethyl ester group at the 2nd position, makes it a subject of interest in medicinal chemistry. This article reviews its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12FNO2

- Molecular Weight : 209.22 g/mol

- Chemical Structure : The compound features a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Biological Activity Overview

Recent studies have highlighted several important biological activities of this compound:

- Antiviral Properties : Research indicates that derivatives of indole-2-carboxylic acids can inhibit HIV-1 integrase, suggesting potential antiviral applications for compounds like this compound .

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, similar indole derivatives have demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in low micromolar ranges .

- Antimicrobial Effects : this compound exhibits antimicrobial properties against various pathogens, which is crucial for developing new antibiotics .

- Enzyme Inhibition : It acts as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases, which are involved in inflammation and immune response modulation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on indole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects with IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 of 0.13 μM against HIV integrase, indicating strong potential for therapeutic development .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in inflammation and cancer progression. The presence of the fluorine atom enhances its interaction with biological targets, potentially increasing potency and selectivity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.